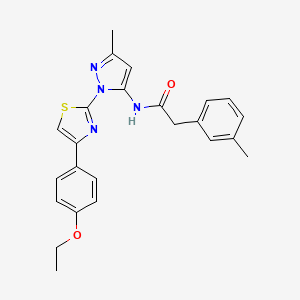

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide

Description

Properties

IUPAC Name |

N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2S/c1-4-30-20-10-8-19(9-11-20)21-15-31-24(25-21)28-22(13-17(3)27-28)26-23(29)14-18-7-5-6-16(2)12-18/h5-13,15H,4,14H2,1-3H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNKSWPMHNNRFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)CC4=CC=CC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique molecular structure characterized by the presence of thiazole, pyrazole, and aromatic rings. The molecular formula is C₁₉H₁₈N₄O₂S, with a molecular weight of approximately 366.43 g/mol. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiazole Ring : This can be achieved by reacting 4-ethoxyphenyl isothiocyanate with α-haloketones under basic conditions.

- Formation of the Pyrazole Ring : This involves the reaction of hydrazine derivatives with β-diketones or β-ketoesters.

- Final Coupling : The final step usually couples the thiazole and pyrazole intermediates with the m-tolyl acetamide moiety.

Medicinal Chemistry : N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide has been investigated for various pharmacological properties, including:

- Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Properties : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

- Antimicrobial Effects : Studies suggest that compounds with similar structures exhibit activity against various bacterial strains.

Case Studies

- Anticancer Research : A study involving derivatives of this compound demonstrated significant cytotoxic effects on breast cancer cell lines, indicating its potential as a lead compound for developing anticancer drugs .

- Anti-inflammatory Mechanism : In vitro assays showed that the compound could reduce inflammatory markers in macrophages, supporting its role in inflammatory disease treatment .

- Pharmaceutical Development : Ongoing research is focused on optimizing the synthesis and enhancing the biological activity of this compound to improve its efficacy as a therapeutic agent .

Analytical Techniques

To evaluate the stability and purity of this compound, various analytical techniques are employed:

- Thin-Layer Chromatography (TLC) : Used for monitoring reaction progress and assessing purity.

- Spectroscopic Methods : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are utilized for structural elucidation and confirmation.

Comparison with Similar Compounds

Pyrimidinone Analogs

Compound 36 : N-(1-(6-Ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide ()

- Structural Differences: Replaces the thiazole ring with a pyrimidinone (6-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl) group.

- Functional Implications: Pyrimidinones are known for inhibiting Ca²⁺/calmodulin-stimulated adenylyl cyclase. The absence of a thiazole ring in Compound 36 may reduce tautomerism-related instability compared to the target compound .

- Activity: While specific data are unavailable, pyrimidinones generally exhibit moderate selectivity for adenylyl cyclase isoforms, suggesting the target compound’s thiazole moiety could enhance binding to alternative targets (e.g., kinases) .

Thiazole-Based Tautomeric Systems

Amide 3c: A tautomeric mixture of N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide and its isomer ().

- Structural Differences: Features a thiazolidinone ring instead of a thiazole, with aniline and 4-ethoxyphenyl groups.

- Tautomerism: The thiazolidinone system in 3c exhibits 1:1 keto-enol tautomerism, which may influence solubility and binding kinetics.

Benzoimidazole Derivatives

Compound from : 2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide

- Structural Differences : Substitutes thiazole with a benzoimidazole core and introduces a methylthio group.

- Reactivity : The benzoimidazole enhances π-π stacking with aromatic residues in enzymes, while the methylthio group may confer redox sensitivity. The target compound’s 4-ethoxyphenyl group could improve hydrophobic interactions without redox liability .

Thiophene-Substituted Analogs

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide ()

- Structural Differences : Replaces m-tolyl with thiophen-2-yl in the acetamide side chain.

- Electronic Effects: The thiophene’s electron-rich nature may alter charge distribution, affecting binding to targets like ion channels.

Pharmacologically Active Acetamides

- AMG517 : N-{4-[6-(4-trifluoromethyl-phenyl)-pyrimidin-4-yloxy]-benzothiazol-2-yl}-acetamide.

- HC030031: 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide. The purine scaffold targets cannabinoid receptors, whereas the pyrazole-thiazole system in the target compound is more likely to inhibit kinases or cyclases .

Q & A

Q. What are the key synthetic pathways for preparing N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide, and what challenges arise during its synthesis?

- Methodology : The synthesis typically involves multi-step heterocyclic reactions. For example:

Hydrazinolysis : Ethyl 5-methyl-1H-pyrazole-3-carboxylate is treated with hydrazine hydrate to form a hydrazide intermediate.

Nucleophilic addition : Reaction with phenyl isothiocyanate followed by alkaline heterocyclization yields the thiazole-pyrazole core.

Alkylation : The final acetamide group is introduced via alkylation with 2-(m-tolyl)acetyl chloride.

Challenges : Low yields due to steric hindrance at the pyrazole C-5 position and competing side reactions (e.g., oxidation of the thiazole sulfur). Purification often requires column chromatography and recrystallization .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodology :

- 1H NMR : Peaks at δ 2.35 ppm (singlet, CH₃ from m-tolyl) and δ 4.25 ppm (quartet, ethoxy group) confirm substituent positions.

- IR Spectroscopy : Stretching vibrations at 1650–1680 cm⁻¹ (amide C=O) and 3100–3200 cm⁻¹ (N-H) validate the acetamide moiety.

- Elemental Analysis : Matches calculated C, H, N percentages (±0.3%).

- Chromatography : TLC (Rf = 0.45 in ethyl acetate/hexane) and HPLC (≥98% purity) ensure homogeneity .

Q. What preliminary biological screening methods are used to assess its activity?

- Methodology :

- In silico Screening : PASS Online® predicts potential targets (e.g., kinase inhibition) based on structural motifs like the thiazole-pyrazole scaffold.

- Molecular Docking : AutoDock Vina evaluates binding affinity to receptors like EGFR (PDB ID: 1M17) with ΔG ≤ -8.5 kcal/mol indicating strong interaction.

- In vitro Assays : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations measure antiproliferative activity (IC₅₀ values reported) .

Advanced Research Questions

Q. How do contradictory SAR findings for substituent effects on the pyrazole ring inform rational design?

- Methodology :

- Case Study : Replacing the 3-methyl group with bulkier substituents (e.g., isopropyl) reduces solubility but increases metabolic stability.

- Data Contradictions : While 4-ethoxyphenyl enhances lipophilicity (logP = 3.2), conflicting reports note reduced bioavailability in vivo due to CYP450-mediated demethylation.

- Resolution : Use QSAR models (e.g., CoMFA) to balance steric/electronic effects. For example, fluorinated analogs (e.g., 4-CF₃) improve metabolic resistance without compromising activity .

Q. What computational strategies optimize reaction conditions for large-scale synthesis?

- Methodology :

- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) identifies transition states to minimize energy barriers (e.g., optimizing alkylation pH to 8–9).

- Machine Learning : Train models on reaction databases to predict solvent efficacy (e.g., DMF > DMSO for thiazole formation).

- Experimental Validation : High-throughput screening (HTS) with Zeolite (Y-H) catalysts increases yield by 15–20% under reflux .

Q. How can structural analogs resolve discrepancies in biological activity profiles?

- Methodology :

- Analog Synthesis : Replace the m-tolyl group with halogenated (e.g., 3-Cl) or heteroaromatic (e.g., thiophene) rings to modulate electronic effects.

- Bioactivity Mapping : Compare IC₅₀ values across analogs to identify critical pharmacophores (e.g., the acetamide linker’s role in hydrogen bonding).

- Mechanistic Studies : Western blotting confirms target inhibition (e.g., reduced p-ERK levels in treated cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.